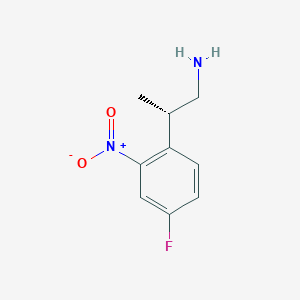
(2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine, also known as FNA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. FNA is a chiral amine that has a unique structure, making it useful in various fields of research such as medicinal chemistry, pharmacology, and neuroscience.
Mécanisme D'action
(2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine is a potent inhibitor of MAO, which is an enzyme that plays a crucial role in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. MAO inhibitors prevent the breakdown of these neurotransmitters, leading to an increase in their levels in the brain. (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine has been reported to be a selective inhibitor of MAO-B, which is primarily responsible for the metabolism of dopamine.
Biochemical and Physiological Effects:
(2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine has been reported to increase the levels of dopamine, serotonin, and norepinephrine in the brain. These neurotransmitters are involved in various physiological processes such as mood regulation, cognition, and behavior. Therefore, (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine has the potential to have a positive effect on these processes. (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine has also been reported to have antioxidant properties, which can protect the brain from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
(2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine has several advantages for lab experiments. It is a potent and selective inhibitor of MAO-B, making it a useful tool compound for studying the function of this enzyme. (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine is also relatively easy to synthesize and can be easily scaled up for large-scale production.
However, (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine also has some limitations for lab experiments. It is a chiral compound, which means that it exists in two enantiomeric forms. The biological activity of these enantiomers can differ, which can complicate the interpretation of experimental results. (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine is also a relatively new compound, and more research is needed to fully understand its potential applications and limitations.
Orientations Futures
There are several future directions for research on (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine. One direction is the development of new drugs for the treatment of neurological disorders such as depression, anxiety, and Parkinson's disease. (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine can be used as a starting point for the development of new drugs that target MAO-B.
Another direction is the study of the interaction of (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine with other enzymes and receptors in the brain. (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine has been reported to have antioxidant properties, and more research is needed to understand the mechanism of this effect.
Finally, the study of the enantiomeric forms of (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine is an important future direction. The biological activity of these enantiomers can differ, and more research is needed to fully understand the implications of this difference.
Conclusion:
In conclusion, (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine is a chemical compound that has potential applications in various fields of research such as medicinal chemistry, pharmacology, and neuroscience. (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine is a potent inhibitor of MAO-B, which can have a positive effect on mood, cognition, and behavior. (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine has several advantages for lab experiments, but also has some limitations. Future research on (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine should focus on the development of new drugs, the study of the interaction of (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine with other enzymes and receptors, and the study of the enantiomeric forms of (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine.
Méthodes De Synthèse
(2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine can be synthesized through a multistep process that involves the reaction of 4-fluoro-2-nitrobenzaldehyde with (S)-proline-derived chiral amine. The reaction is carried out in the presence of a reducing agent, such as sodium borohydride, to yield (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine. The synthesis method for (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine is relatively straightforward and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
(2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine has potential applications in various fields of research. In medicinal chemistry, (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine can be used as a building block for the synthesis of novel drug candidates. (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine has been reported to be a potent inhibitor of monoamine oxidase (MAO), an enzyme that plays a crucial role in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. Therefore, (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine can be used as a starting point for the development of new drugs for the treatment of depression, anxiety, and other neurological disorders.
In pharmacology, (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine can be used as a tool compound to study the function of MAO and its role in various physiological processes. (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine can also be used to study the interaction of MAO inhibitors with other enzymes and receptors in the brain.
In neuroscience, (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine can be used to study the effect of MAO inhibitors on the brain and behavior. (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine has been reported to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which can have a positive effect on mood, cognition, and behavior.
Propriétés
IUPAC Name |
(2S)-2-(4-fluoro-2-nitrophenyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O2/c1-6(5-11)8-3-2-7(10)4-9(8)12(13)14/h2-4,6H,5,11H2,1H3/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTBLZFMHIKYGX-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=C(C=C(C=C1)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=C(C=C(C=C1)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(1-methyl-1H-pyrazol-4-yl)-1H-1,3-benzodiazol-1-yl]propanoic acid](/img/structure/B2657529.png)
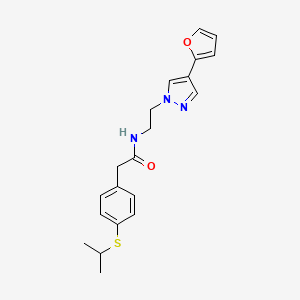
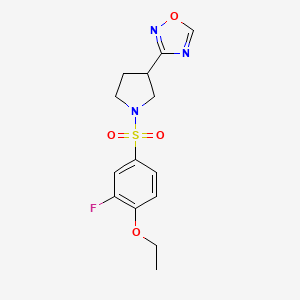
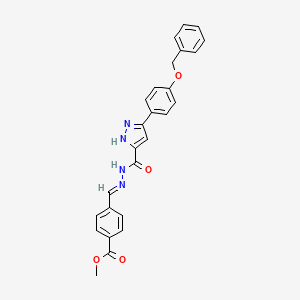
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)pent-4-enamide](/img/structure/B2657533.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)cinnamamide](/img/structure/B2657534.png)
![2-[(2-ethylquinazolin-4-yl)oxy]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2657535.png)
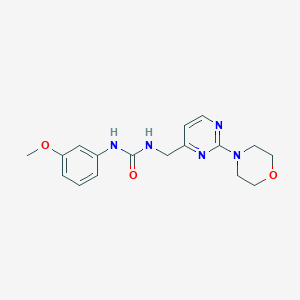
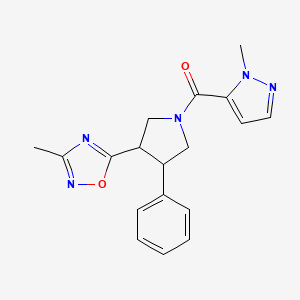

![N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2657543.png)
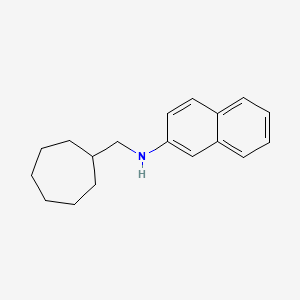
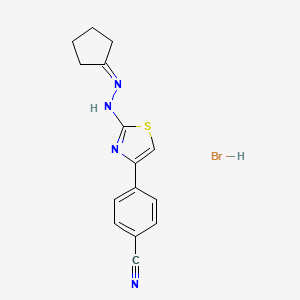
![N,N'-((3aR,4S,7R,7aS)-5-(2-hydroxyethyl)-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide (racemic)](/img/structure/B2657549.png)